5-アミノ-1H-ピラゾール-3,4-ジカルボニトリル

説明

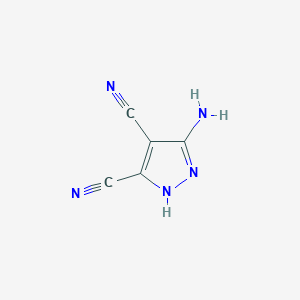

3-amino-1H-pyrazole-4,5-dicarbonitrile is a useful research compound. Its molecular formula is C5H3N5 and its molecular weight is 133.11 g/mol. The purity is usually 95%.

The exact mass of the compound 3-amino-1H-pyrazole-4,5-dicarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-amino-1H-pyrazole-4,5-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1H-pyrazole-4,5-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物活性

5-アミノ-1H-ピラゾール-3,4-ジカルボニトリルを含むピラゾール類は、医薬品化学において重要な骨格として認識されています . これらは、生物学的に活性な部分の合成に使用されてきました .

抗増殖性EGFR-TK阻害活性

5-アミノ-1-(1-エチル-2-オキソ-1,2-ジヒドロキノリン-4-イル)-1H-ピラゾール-3,4-ジカルボニトリルは、5-アミノ-1H-ピラゾール-3,4-ジカルボニトリルの誘導体であり、多くの腫瘍細胞株に対して良好な抗増殖性EGFR-TK阻害活性を示しています .

殺虫剤の合成

5-アミノ-1-(2,6-ジクロロ-4-(トリフルオロメチル)フェニル)-1H-ピラゾール-3-カルボニトリルは、5-アミノ-1H-ピラゾール-3,4-ジカルボニトリルの別の誘導体であり、殺虫剤フィプロニルの合成における重要な中間体です 。フィプロニルは、世界中で害虫駆除に使用されています .

抗腫瘍活性

5-アミノ-1-トシル-1H-ピラゾール-3,4-ジカルボニトリルの反応によって合成された新規ピラゾロ[3,4-d]ピリミジン-3-カルボニトリルおよびピラゾロ[3,4-b]ピリジン-3-カルボニトリル誘導体は、ヒト喉頭扁平上皮癌細胞(Hep2)に対する潜在的な細胞毒性について評価されています .

中枢神経系薬物の開発

ピラゾロ[4,3-b]ピリジンなど、5-アミノ-1H-ピラゾール-3,4-ジカルボニトリルの構造類似体は、中枢神経系疾患の治療薬開発のための有望な基質を提供します .

抗ウイルス用途

5-アミノ-1H-ピラゾール-3,4-ジカルボニトリルの構造類似体であるピラゾロ[4,3-b]ピリジンは、抗ウイルス薬の開発にも使用されてきました .

生物活性

3-amino-1H-pyrazole-4,5-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.

Synthesis

The synthesis of 3-amino-1H-pyrazole-4,5-dicarbonitrile typically involves the condensation of hydrazines with carbonitriles or other electrophiles. For example, a common method includes the reaction of 3-amino-1H-pyrazole with various carbonitriles under acidic or basic conditions to yield the desired product with good yields .

Synthetic Pathways

| Reaction | Conditions | Yield |

|---|---|---|

| Hydrazine + Carbonitrile | Acidic medium | Good yield |

| Enaminones + 3-amino-pyrazoles | Reflux in acetic acid | High yield |

Antitumor Activity

Research indicates that 3-amino-1H-pyrazole-4,5-dicarbonitrile exhibits notable antitumor activity. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation effectively. For instance, a study demonstrated that certain substituted pyrazoles significantly reduced the viability of cancer cell lines, suggesting potential as chemotherapeutic agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have reported that derivatives of 3-amino-1H-pyrazole-4,5-dicarbonitrile exhibit cyclooxygenase (COX) inhibitory activity, which is crucial in the management of inflammatory diseases. Some derivatives showed higher selectivity for COX-2 compared to traditional NSAIDs like celecoxib .

Antidiabetic Effects

In addition to its antitumor and anti-inflammatory properties, 3-amino-1H-pyrazole-4,5-dicarbonitrile has been investigated for its antidiabetic potential. It has been shown to inhibit α-glucosidase and β-glucosidase enzymes, which play significant roles in carbohydrate metabolism. The inhibitory activity was found to be superior to that of standard antidiabetic drugs .

The biological activities of 3-amino-1H-pyrazole-4,5-dicarbonitrile are largely attributed to its ability to interact with various biological targets:

- Antitumor : Induction of apoptosis in cancer cells.

- Anti-inflammatory : Inhibition of COX enzymes.

- Antidiabetic : Modulation of glucose metabolism through enzyme inhibition.

Study on Antitumor Activity

A recent study evaluated the effects of 3-amino-1H-pyrazole-4,5-dicarbonitrile on several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics .

Study on Anti-inflammatory Effects

In a controlled experiment assessing COX inhibition, several derivatives were tested against COX-1 and COX-2 enzymes. One derivative exhibited an IC50 value of 0.5 µM for COX-2, demonstrating superior anti-inflammatory potential compared to diclofenac .

Study on Antidiabetic Effects

Another investigation focused on the antidiabetic properties of the compound. The results showed that it inhibited α-glucosidase activity by over 60%, outperforming acarbose, a commonly used α-glucosidase inhibitor .

特性

IUPAC Name |

3-amino-1H-pyrazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5/c6-1-3-4(2-7)9-10-5(3)8/h(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPICOUKAFAPIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NN=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320676 | |

| Record name | 3-amino-1H-pyrazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54385-49-8 | |

| Record name | 54385-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-1H-pyrazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key reactions 3,4-Dicyano-5-aminopyrazole (also known as 3-amino-1H-pyrazole-4,5-dicarbonitrile) is known to undergo?

A1: 3,4-Dicyano-5-aminopyrazole exhibits reactivity with various reagents. For instance, it reacts with ethyl orthoformate [] and dimethylformamide diethylacetal []. These reactions highlight the versatile reactivity of the cyano and amino groups present in the molecule, offering potential routes for further synthetic modifications.

Q2: Has 3,4-Dicyano-5-aminopyrazole been explored in the context of metal complexation?

A2: Yes, research indicates that 3,4-Dicyano-5-aminopyrazole can act as a ligand in coordination chemistry. Specifically, it forms complexes with anhydrous divalent transition metal chlorides, and these complexes can further react with triphenylphosphine []. This suggests potential applications in materials science or catalysis.

Q3: Are there any studies highlighting the use of 3,4-Dicyano-5-aminopyrazole as a building block for more complex molecules?

A3: While the provided abstracts don't delve into detailed synthetic applications, one study showcases the synthesis of 3-cyano-4,6-bis(methylthio)pyrazolo[3,4-d]pyrimidine 1-riboside []. This example demonstrates the potential of using similar pyrazole derivatives in constructing elaborate heterocyclic systems, which are often found in biologically active compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。